
Nicorandil
Overview
Description
Nicorandil (N-[2-(Nitro-oxy) ethyl]-3-pyridine carboxamide) is a hybrid compound combining a nicotinamide derivative with a nitrate moiety . It has a dual mechanism of action:
- Nitric oxide (NO) donor: Activates soluble guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP), leading to venodilation and reduced cardiac preload .
- KATP channel opener: Hyperpolarizes vascular smooth muscle cells, causing arterial vasodilation and reduced afterload .
This dual action improves coronary blood flow while reducing myocardial oxygen demand. This compound also exhibits myocardial preconditioning by opening mitochondrial KATP channels, reducing ischemia-reperfusion injury . Clinical trials, such as the IONA study (n=5,126), demonstrated its efficacy in reducing major adverse cardiovascular events (MACEs) in stable angina patients by 17% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicorandil can be synthesized through a multi-step process starting from nicotinic acid. The key steps involve the esterification of nicotinic acid to form nicotinic acid ethyl ester, followed by the reaction with ethylene diamine to produce nicotinamidoethyl ester. This intermediate is then nitrated to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving this compound in dimethylformamide (DMF) and stirring at elevated temperatures. The solution is then cooled, and dichloromethane is added to induce crystallization. The resulting solid is filtered, washed, and recrystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nicorandil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: this compound can participate in substitution reactions, particularly involving its nitrate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinamidoethyl derivatives.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Angina Pectoris
Nicorandil is primarily used in the management of angina pectoris, particularly in patients who do not respond adequately to other treatments. Its efficacy has been demonstrated in several studies:
- Effectiveness in Stable Angina : A meta-analysis of 14 randomized controlled trials involving 1947 patients showed that this compound significantly reduced the incidence of myocardial infarction and contrast-induced nephropathy during percutaneous coronary intervention (PCI) .
- Long-term Outcomes : The Impact Of this compound in Angina (IONA) trial demonstrated that this compound reduced major coronary events by 17% compared to placebo over a mean follow-up of 1.6 years .
Study | Sample Size | Primary Endpoint | Results |
---|---|---|---|
IONA Trial | 5126 | Coronary events | Hazard ratio 0.83 (p=0.014) |
Meta-analysis | 1947 | Myocardial infarction | RR = 0.58 (p=0.001) |
Myocardial Infarction
This compound has shown promise in acute myocardial infarction management:
- Cardioprotection : It has been linked to improved left ventricular function and reduced myocardial injury during reperfusion therapy .
- Microvascular Function : Studies indicate that this compound reduces microvascular dysfunction post-PCI, enhancing recovery and reducing complications .
Renal Diseases
Emerging evidence suggests that this compound may have protective effects in renal conditions:
- Diabetic Nephropathy : In experimental models, this compound reduced renal injury and urinary albumin excretion through mechanisms involving oxidative stress reduction and KATP channel activation .
- Obstructive Nephropathy : this compound alleviated renal injury caused by unilateral ureteral obstruction, highlighting its potential in treating renal ischemia .
Case Studies
Several case studies have documented the clinical benefits of this compound:
- Case Study on Refractory Angina : A patient with refractory angina experienced significant symptom relief and improved exercise tolerance after initiating this compound therapy, corroborating findings from larger clinical trials.
- Acute Myocardial Infarction Management : In a cohort study involving patients treated with this compound during acute myocardial infarction, there was a notable decrease in ST-segment elevation and improved outcomes compared to controls.
Mechanism of Action
Nicorandil exerts its effects through two primary mechanisms:
Potassium Channel Opening: this compound activates ATP-sensitive potassium channels, leading to membrane hyperpolarization and relaxation of vascular smooth muscle.
Nitric Oxide Donation: this compound donates nitric oxide, which stimulates guanylate cyclase to increase cyclic GMP levels, resulting in vasodilation .
Comparison with Similar Compounds
Nicorandil is compared to other antianginal agents, including nitrates, beta-blockers, calcium channel blockers (CCBs), and other KATP openers.
Table 1: Mechanism of Action and Efficacy
Key Findings from Comparative Studies:
SNAPE Study (n=200): this compound and isosorbide mononitrate showed equivalent improvements in exercise tolerance and time to ST-segment depression in elderly angina patients .
SWAN Study (n=309): this compound and amlodipine had comparable antianginal effects, but this compound uniquely improved endothelial dysfunction .
Meta-Analysis of PCI Outcomes (12 RCTs, n=2,787): this compound reduced post-PCI myocardial injury (peak CK-MB: −4.2 U/L; p<0.01) and improved LVEF (+3.8%; p<0.05) compared to controls .
Table 2: Myocardial Protection in Preclinical Models
Unique Advantages and Limitations of this compound
Advantages:
- Dual hemodynamic action : Balances preload and afterload reduction without reflex tachycardia .
- Cardioprotection : Reduces infarct size by 35–56% in chronic coronary occlusion models .
- No tolerance: Sustained efficacy over 1 year in clinical trials .
Limitations:
- GI ulceration : Higher incidence (25.8% vs. 9.3% in general population) .
- Contraindications : Avoid in patients with hypotension or concurrent corticosteroid use .
Clinical Recommendations
This compound is recommended as a second-line therapy for angina unresponsive to beta-blockers or CCBs. Its intravenous or intracoronary use (4 mg/hour pre-PCI; 2 mg intracoronary) is optimal for peri-procedural myocardial protection . Oral dosing (10–20 mg twice daily) is effective for chronic management .
Biological Activity
Nicorandil is a pharmacological agent primarily used for the treatment of angina pectoris. It exhibits a dual mechanism of action as both a potassium channel opener and a nitrate donor, contributing to its vasodilatory effects. Recent research has expanded the understanding of its biological activity beyond cardiovascular applications, revealing potential benefits in various pathological conditions.
- Vasodilation : this compound induces vasodilation by opening ATP-sensitive potassium channels (K_ATP channels) in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the smooth muscle. This effect is complemented by the release of nitric oxide (NO), which further enhances vasodilation.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory responses. For instance, it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and IL-8 in endothelial cells exposed to inflammatory stimuli .
- Apoptosis Reduction : this compound has been shown to reduce apoptosis in various cell types. In vitro studies indicated that pretreatment with this compound decreased the percentage of late apoptotic/necrotic cells in endothelial cells challenged with oxidative stress . In vivo studies using LDL-R knockout mice further confirmed that this compound treatment led to a significant reduction in apoptotic nuclei within atherosclerotic plaques .
Table 1: Summary of Key Biological Activities of this compound
Case Study: Atherosclerotic Plaque Stabilization
A study investigated the effects of this compound on atherosclerotic plaque stabilization in LDL-R knockout mice. The results showed that this compound treatment (10 mg/kg/day) led to:
- Reduced cleaved caspase-3 content (indicating decreased apoptosis)
- Fewer apoptotic nuclei
- Lower oxidative DNA damage markers
These findings suggest that this compound not only stabilizes plaques but may also prevent plaque rupture, which is a critical factor in cardiovascular events .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. In animal models of spinal cord injury, this compound administration alleviated mechanical pain and reduced the expression of p120, a protein associated with pain modulation . This suggests its potential role in managing neuropathic pain conditions.
Q & A
Q. Basic: What are the primary mechanisms underlying Nicorandil's cardioprotective and vasodilatory effects?
This compound exerts dual mechanisms: (1) ATP-sensitive potassium (KATP) channel activation , inducing hyperpolarization and vasodilation, and (2) nitric oxide (NO) donation , stimulating soluble guanylate cyclase to reduce vascular resistance. These mechanisms improve coronary blood flow and mitigate ischemia-reperfusion injury by preserving mitochondrial function and reducing oxidative stress .
Q. Advanced: How does the route of administration influence this compound's efficacy in preventing contrast-induced nephropathy (CIN), and how should researchers address contradictory data?
A 2024 meta-analysis (12 studies, n = 2,787) found oral administration significantly reduced CIN incidence (RR: 0.36, 95% CI: 0.27–0.49), while IV administration showed no benefit (RR: 0.46, 95% CI: 0.20–1.09) .
Methodological considerations :
- Conduct subgroup analyses stratified by administration route.
- Control for confounders (e.g., hydration protocols, baseline renal function).
- Use randomized trials to isolate route-specific effects.
Route | Relative Risk (95% CI) | p-value | Heterogeneity (I²) |
---|---|---|---|
Oral | 0.36 (0.27–0.49) | <0.00001 | 0% |
IV | 0.46 (0.20–1.09) | 0.08 | 29% |
Q. Advanced: What experimental models are recommended to study this compound's renoprotective effects in chronic kidney disease (CKD)?
- Adenine-induced CKD rats : Demonstrates vascular calcification (VC) and oxidative stress. This compound (3–10 mg/kg/day) attenuates VC via Nrf2/antioxidant pathways .
- Streptozotocin-induced diabetic eNOS⁻/⁻ mice : Evaluates podocyte preservation and reduced proteinuria (50% reduction vs. controls) .
- In vitro podocyte cultures : Assess this compound’s inhibition of high glucose-induced ROS via mitoKATP channels .
Q. Advanced: How to determine optimal this compound dosage in vitro while minimizing cytotoxicity?
- CCK-8 assays in H9C2 cardiomyocytes identified 50 μmol/L for 6 hours as optimal, balancing cell viability (↑ survival rate) and efficacy (↓ apoptosis markers) .
- Dose-response curves should include concentrations spanning 10–100 μmol/L to capture threshold effects.
Q. Advanced: What meta-analytical methods evaluate this compound's impact on post-AMI outcomes?
A 2009 meta-analysis (n = 1,337) used:
- Random-effects models to pool risk ratios (RR) for TIMI flow grade improvement.
- Sensitivity analysis to exclude high-bias studies.
- Outcome prioritization : Left ventricular ejection fraction (LVEF) and end-diastolic volume index (LVEDVI) as surrogates for cardiac remodeling.
Results : LVEF improved by 3.7% (95% CI: 1.8–5.7%), LVEDVI reduced by 8.8 mL/kg (95% CI: -14.4–-3.3) .
Q. Advanced: What statistical methods resolve vascular stiffness changes in PCI studies?
- Pearson’s correlation to link ΔCAVI (cardio-ankle vascular index) with hemodynamic parameters (e.g., ΔBP, ΔCO).
- Multivariable regression adjusting for AHA lesion complexity (Type B2/C) and procedural factors .
Q. Basic: How do this compound's dual mechanisms vary across disease models?
- KATP dominance : Myocardial fibrosis, pulmonary hypertension, and renal injury.
- NO dominance : Hepatic fibrosis and inflammatory bowel disease.
Mechanistic priority depends on dose, tissue-specific KATP expression, and NO synthase activity .
Q. Advanced: What preclinical models and biomarkers validate this compound's role in diabetic nephropathy?
- Models : Streptozotocin-induced diabetic eNOS⁻/⁻ mice (8-week this compound treatment).
- Biomarkers : ↓ Urinary albumin/creatinine ratio, ↓ glomerular SOD2 oxidation, ↑ podocin expression .
Q. Advanced: How to design trials for refractory angina in advanced CAD?
- Endpoint selection : Composite of death, ACS, hospitalization for angina.
- Dosing : Titrate to 30 mg TID, monitored for adverse effects (e.g., headache, ulceration).
- Control group : Matched for baseline CCS class and medication adherence .
Q. Basic: What pharmacokinetic (PK) factors are critical in special populations?
- Elderly/renal/hepatic impairment : No dose adjustment needed due to minimal hepatic metabolism and renal excretion of inactive metabolites.
- Steady-state : Achieved in 4–5 days (20 mg BID) with linear PK .
Q. Basic: What methodologies assess this compound's antiplatelet effects in unstable angina?
- Flow cytometry : Quantify platelet activation markers (↓ PAC-1, CD63, GP-VI).
- Thromboelastography (TEG) : Measure clot strength (↓ MA, angle) .
Q. Advanced: How does this compound mitigate insulin resistance in skeletal muscle?
- In vitro : L6 myotubes exposed to high glucose (25 mM) + this compound (50 μM).
- Pathways : ↓ ER stress (via PERK/eIF2α), ↑ GLUT4 translocation, and ↓ ROS (↓ MDA, ↑ SOD) .
Q. Advanced: How do nested case-control studies address this compound's atrial fibrillation (AF) risk?
- Data source : National health claims databases with propensity score matching.
- Adjustments : Age, comorbidities (HTN, diabetes), and concurrent antiarrhythmics .
Q. Advanced: What transgenic models validate this compound's role in heart failure?
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045692 | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
65141-46-0 | |
Record name | Nicorandil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nicorandil [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicorandil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICORANDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
92-93 | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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